Linkable staurosporine analogue

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

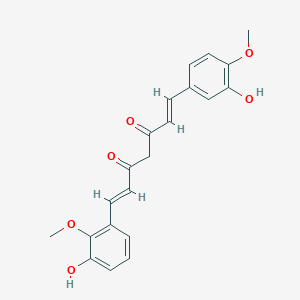

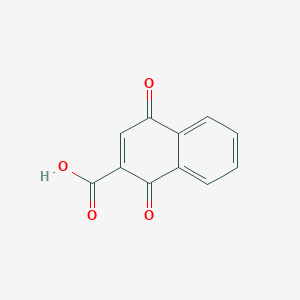

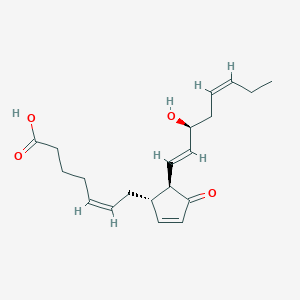

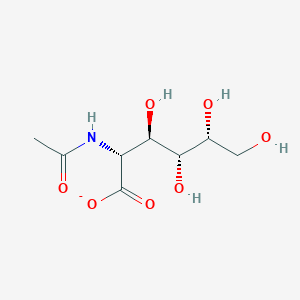

Linkable staurosporine analogue is an analogue of staurosporine where the N-methyl group is replaced by a long-chain acyl group. It is an indolocarbazole, an organic heterooctacyclic compound, a monocarboxylic acid amide and a polyether. It derives from a staurosporine.

Scientific Research Applications

Protein Kinase Inhibition

Staurosporine analogues are primarily researched for their ability to inhibit protein kinases. They have been studied since the discovery of staurosporine in 1977, with a focus on their applications as anticancer drugs. These compounds show low nanomolar inhibition of protein kinases and several are in advanced clinical trials for cancer treatment. Staurosporine itself is known for its broadly selective and potent inhibition of protein kinases, binding submicromolar to most protein kinases tested (Gani & Engh, 2010).

Anticancer Activity

Several studies have focused on the anticancer potential of staurosporine analogues. For instance, CGP 41 251, a derivative of staurosporine, has shown in vitro anti-proliferative and in vivo anti-tumor activity. This compound, with its selectivity for protein kinase C inhibition, was found to inhibit growth in various human cancer cell lines and showed significant tumor growth inhibition in animal models (Meyer et al., 1989).

Development of Fluorescence Applications

Staurosporine has been labeled to create research tools for protein kinase studies. For example, a fluorescently labeled staurosporine was developed to serve as a screening tool for protein kinases of interest. This conjugate binds to cAMP-dependent protein kinase in the nanomolar range and has potential applications in screening processes (Disney et al., 2016).

Differential Effects on Cell Cycle and Growth

Staurosporine analogues have been investigated for their differential effects on cell cycle, growth, and viability in cancer cells. For instance, UCN-01 and CGP 41251, which are derivatives of staurosporine, exhibit distinct mechanisms by which they interfere with the cell cycle in human lung adenocarcinoma cells. These compounds demonstrate the need for long-term exposure for effective growth inhibition, an aspect important in the planning and interpretation of clinical trials (Courage et al., 1996).

Insights into Drug Discovery

Research into staurosporine analogues offers insights into drug discovery strategies. Natural, biosynthetically, and chemically modified compounds demonstrate the diversity and potential of these compounds in therapeutic applications. Studies emphasize the importance of improving selectivity and target specificity for clinical effectiveness (Park et al., 2013).

properties

Molecular Formula |

C37H43N5O8 |

|---|---|

Molecular Weight |

685.8 g/mol |

IUPAC Name |

3-[2-[2-[2-(aminomethoxy)ethoxy]ethoxy]ethoxy]-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]propanamide |

InChI |

InChI=1S/C37H43N5O8/c1-37-35(45-2)25(40-28(43)11-12-46-13-14-47-15-16-48-17-18-49-21-38)19-29(50-37)41-26-9-5-3-7-22(26)31-32-24(20-39-36(32)44)30-23-8-4-6-10-27(23)42(37)34(30)33(31)41/h3-10,25,29,35H,11-21,38H2,1-2H3,(H,39,44)(H,40,43)/t25-,29-,35-,37+/m1/s1 |

InChI Key |

DTWUHUOPQPMWEM-KTDPSVJKSA-N |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC(=O)CCOCCOCCOCCOCN)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC(=O)CCOCCOCCOCCOCN)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1255344.png)

![[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)

![NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-](/img/structure/B1255355.png)

![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)